molecular formula C32H20Cl2F3N3O B15154598 6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15154598
M. Wt: 590.4 g/mol
InChI Key: FFGLLOJMJYACAC-UHFFFAOYSA-N
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Description

6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the various substituents via nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production time. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in drug discovery and development.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing, with studies focusing on its interactions with biological targets.

    Industry: The compound’s unique properties may be exploited in the development of new materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific pathways and targets depend on the compound’s structure and the nature of its substituents. Detailed studies using techniques like molecular docking and biochemical assays are conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}ethan-1-one: This compound shares a similar benzyl ether structure but differs in the core and other substituents.

    3,4-dichlorobenzyl chloride: A simpler compound used as a precursor in the synthesis of more complex molecules.

Uniqueness

6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its trifluoromethyl group and the specific arrangement of its substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C32H20Cl2F3N3O

Molecular Weight

590.4 g/mol

IUPAC Name

6-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1,3-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C32H20Cl2F3N3O/c33-23-14-11-22(27(34)17-23)19-41-25-15-12-20(13-16-25)28-18-26(32(35,36)37)29-30(21-7-3-1-4-8-21)39-40(31(29)38-28)24-9-5-2-6-10-24/h1-18H,19H2

InChI Key

FFGLLOJMJYACAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

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